Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-
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Overview
Description
Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-: is a chlorinated heterocyclic compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its high reactivity due to the presence of multiple chlorine atoms and an ethylthio group, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like acetonitrile or ethanol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of advanced technologies and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- involves its high reactivity towards nucleophiles. The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to nucleophilic attack, leading to the displacement of chlorine atoms and formation of new compounds. This reactivity is exploited in various synthetic applications to create diverse organic molecules .
Comparison with Similar Compounds
Pentachloropyridine: Another highly chlorinated pyridine derivative used in organic synthesis.
2,3,5,6-Tetrachloro-4-methylthiopyridine: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness: Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives. This makes it a valuable compound in the synthesis of specific organic molecules and industrial applications .
Properties
CAS No. |
39775-09-2 |
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Molecular Formula |
C7H5Cl4NS |
Molecular Weight |
277.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-ethylsulfanylpyridine |
InChI |
InChI=1S/C7H5Cl4NS/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChI Key |
RKUMQFHMUPBKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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